molecular formula C19H18F3N3O B2751479 3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one CAS No. 1024079-16-0

3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one

Cat. No.: B2751479
CAS No.: 1024079-16-0
M. Wt: 361.368
InChI Key: CPRSANMVLSEPGD-UHFFFAOYSA-N
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Description

3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridyl ring, and a cyclohexenone moiety

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or interact with enzymes, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}-5-phenylcyclohex-2-en-1-one include other trifluoromethylated pyridyl compounds and cyclohexenone derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Properties

IUPAC Name

3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-25(18-8-7-15(12-23-18)19(20,21)22)24-16-9-14(10-17(26)11-16)13-5-3-2-4-6-13/h2-8,11-12,14,24H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRSANMVLSEPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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